molecular formula C11H12FNO3 B2893226 4-Fluorophenyl morpholine-4-carboxylate CAS No. 526190-32-9

4-Fluorophenyl morpholine-4-carboxylate

Cat. No.: B2893226
CAS No.: 526190-32-9
M. Wt: 225.219
InChI Key: GZAWCBBSLHVEGD-UHFFFAOYSA-N
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Description

4-Fluorophenyl morpholine-4-carboxylate (CAS 526190-32-9) is a chemical compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . This reagent features a morpholine ring, a key heterocycle in medicinal chemistry known for its versatile applications in organic synthesis and pharmaceutical research . The morpholine ring is highly valued in drug discovery, particularly in the development of central nervous system (CNS) agents, due to its ability to improve a compound's physicochemical properties. Its presence can enhance aqueous solubility and optimize lipophilicity, which is crucial for improving blood-brain barrier permeability . Furthermore, the ring's weak basicity and flexible chair conformation allow it to participate in key molecular interactions, such as hydrogen bonding, and to act as an important scaffold or pharmacokinetic modulator in drug candidates . Beyond CNS targets, morpholine derivatives are extensively investigated as intermediates for a wide range of pharmacological activities, including use as enzyme inhibitors, antimicrobials, and anti-inflammatory agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-fluorophenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAWCBBSLHVEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl morpholine-4-carboxylate typically involves the reaction of 4-fluorophenyl isocyanate with morpholine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl morpholine-4-carboxylates.

Scientific Research Applications

4-Fluorophenyl morpholine-4-carboxylate and its derivatives are useful in scientific research applications, particularly in medicinal chemistry for the development of new pharmaceuticals. Compounds containing fluorinated aromatic rings often show enhanced lipophilicity and bioactivity, enabling them to interact effectively with biological membranes and proteins.

Synthesis and Characteristics

The synthesis of (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate can be achieved through several synthetic routes:

  • Esterification of a morpholine carboxylic acid with a fluorinated phenol.
  • Acylation of a fluorophenyl derivative with a morpholine-4-carbonyl chloride.
  • Coupling of a 4-fluorophenyl compound with a morpholine derivative using appropriate catalysts.

These methods allow for efficient synthesis and modifications as needed.

Applications in Medicinal Chemistry

This compound derivatives have potential applications in medicinal chemistry due to their unique structural features.

Anti-Inflammatory Activity:
Tetrahydropyrimidine-2-carboxamides containing chlorophenyl and chloro-3-(trifluoromethyl)phenyl groups exhibit anti-inflammatory activity, suppressing the inflammatory response by 46.7% and 46.4%, respectively . Molecular docking studies with COX-1 and COX-2 enzymes support these findings .

Antibacterial Activity:
Thiophene-linked 1,2,4-triazoles with a 4-fluorophenyl substituent at position 4 of the core triazole ring show antibacterial activity against M. luteus . Replacing the 4-fluorophenyl substituent with a 2-bromo-4-fluorophenyl moiety enhances this activity . Piperzinomethyl derivatives demonstrate potent and broad-spectrum antibacterial activity .

Alphavirus Replication Inhibitors:
Indole-2-carboxamides have been identified as alphavirus replication inhibitors . Modifications at the N1-indole position, such as removing the 4-chloro group or inserting ortho fluoro groups, can be tolerated with only a small reduction in activity .

Table of Compounds and Features

Compound NameKey FeaturesUnique Aspects
(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylateContains both acrylate and morpholineSpecific fluorophenyl substitution
Acryloyl Morpholine (CAS 5117-12-4)Monofunctional UV-curable monomerLacks specific phenolic substitution
Phenyl Morpholine DerivativesVarying substitutions on phenolic ringsDiverse biological activities based on substitutions
Fluorinated Aromatic CompoundsTypically enhanced lipophilicityVaries widely in structure and function

Mechanism of Action

The mechanism of action of 4-Fluorophenyl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the morpholine ring provides structural stability. The carboxylate group may participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Substitution of the aromatic group in morpholine-4-carboxylate esters significantly alters physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
4-Fluorophenyl morpholine-4-carboxylate C₁₁H₁₀FNO₃ 223.20 4-Fluorophenyl Hypothesized enhanced lipophilicity, metabolic stability
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate C₂₁H₁₅ClF₃NO₅ 453.80 4-Chlorophenyl, CF₃ Potential kinase inhibition; higher molecular weight due to trifluoromethyl group
[3-(4-Chlorophenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate C₂₁H₁₆ClNO₅ 397.81 4-Chlorophenyl, methyl Structural rigidity from methyl group; unknown bioactivity

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl (CF₃) : This substituent increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Morpholine-4-carboxylate Esters with Heterocyclic Moieties

Replacing the aromatic phenyl group with heterocycles modulates electronic and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Melting Point (°C) Biological Activity References
3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl morpholine-4-carboxylate C₂₁H₂₉N₃O₃ 371.48 Indolyl 151.2–152.5 Butyrylcholinesterase inhibitor (IC₅₀ = 0.8 μM)
2-Oxo-2-phenylethyl morpholine-4-carboxylate C₁₃H₁₅NO₄ 249.26 Phenethyl Not reported Intermediate in iridium-catalyzed reactions
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate C₁₀H₁₉NO₄ 217.26 Hydroxymethyl Not reported Chiral building block for drug synthesis

Key Observations :

  • Indolyl Derivatives: Exhibit pronounced biological activity (e.g., cholinesterase inhibition) due to the planar indole ring facilitating π-π stacking in enzyme active sites .
  • Hydroxymethyl Substituents : Improve water solubility, making them suitable for pharmaceutical intermediates .
Pharmacological and Physicochemical Comparisons

The 4-fluorophenyl group’s impact is evident in structurally related drugs like ezetimibe (1-(4-fluorophenyl)-azetidinone), where fluorine enhances cholesterol absorption inhibition by optimizing hydrophobic interactions with the NPC1L1 protein . Similarly, fluorinated quinolones demonstrate improved antibacterial efficacy compared to non-fluorinated analogs due to increased DNA gyrase binding affinity .

Hypothetical Advantages of this compound :

  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life .
  • Lipophilicity : LogP values for fluorinated compounds are typically higher than chlorinated analogs, aiding blood-brain barrier penetration .

Biological Activity

4-Fluorophenyl morpholine-4-carboxylate, specifically in its tert-butyl form, has gained attention in pharmacology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H20FNO3
  • Molecular Weight : 281.33 g/mol
  • Key Functional Groups : Morpholine ring, tert-butyl ester, and a fluorophenyl moiety.

The presence of the fluorine atom in the phenyl group enhances lipophilicity and binding affinity to biological targets, crucial for pharmacological effects. The compound is classified under carboxylates due to the presence of the carboxylate functional group, which plays a significant role in its chemical behavior and reactivity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could act on various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

The fluorophenyl group increases binding affinity, while the morpholine ring contributes to the compound's pharmacokinetic properties. This dual action makes it a candidate for further therapeutic exploration.

Comparative Activity

A comparative analysis with similar compounds reveals variations in biological activity based on structural modifications:

Compound NameKey DifferencesBiological Activity
Tert-butyl 3-(4-chlorophenyl)morpholine-4-carboxylateChlorine instead of fluorineGenerally lower activity than fluorinated analogs
Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylateBromine instead of fluorineDifferent reactivity; potential for varied biological effects
Tert-butyl 3-(4-methylphenyl)morpholine-4-carboxylateMethyl group instead of halogenAltered behavior in biological systems

The presence of halogens like fluorine significantly impacts the reactivity and biological profile of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Antibacterial Activity : Research indicates that derivatives with a fluorinated phenyl group exhibit enhanced antibacterial activity against various strains. For instance, modifications at position 4 can lead to increased efficacy against pathogens like M. luteus .
  • Antiproliferative Effects : The compound has shown promising antiproliferative properties in cancer cell lines. For example, studies reported IC50 values indicating significant cytotoxicity towards hepatocellular carcinoma (HepG2) and renal adenocarcinoma (769-P) cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that structural modifications could lead to variations in enzyme inhibition potency, impacting metabolic pathways crucial for cancer cell survival .

Q & A

Q. What are the common synthetic routes for 4-fluorophenyl morpholine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of 4-fluorophenyl chloroformate with morpholine under basic conditions. Triethylamine is often used to neutralize HCl generated during the reaction, ensuring high yields . Optimization includes temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of chloroformate to morpholine). Post-synthesis purification via column chromatography or recrystallization is critical for purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkage integrity.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • X-ray crystallography (using SHELX programs) to resolve crystal packing and bond angles .
  • HPLC with UV detection to assess purity (>95% threshold for biological assays).

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

The compound’s low aqueous solubility (soluble in DMSO, ethanol) necessitates solvent optimization for in vitro assays. Stability under standard lab conditions (room temperature, inert atmosphere) is confirmed via accelerated degradation studies (e.g., 40°C/75% RH for 48 hours). Bioavailability predictions require logP calculations (estimated 2.1–2.5) and membrane permeability assays (e.g., Caco-2 cell models) .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking predict the biological activity of derivatives?

QSAR models correlate structural descriptors (e.g., electron-withdrawing fluorine, morpholine ring puckering) with activity. For example, a fluorophenyl group enhances binding to hydrophobic enzyme pockets. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with targets like Polo-like kinase 1 (Plk1), where binding affinity (ΔG < −8 kcal/mol) and hydrogen-bonding with catalytic residues (e.g., Lys82) predict anti-cancer activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

Contradictions arise from assay variability (e.g., cell line specificity, concentration ranges). Solutions include:

  • Meta-analysis of dose-response curves (IC50 values) across studies.
  • Orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.
  • Structural analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact enzyme inhibition profiles?

The electron-withdrawing fluorine increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes like proteases. In contrast, bulkier chlorophenyl groups may sterically hinder active-site access. Comparative studies using kinetic assays (Km, Vmax) and crystallography (SHELXL-refined structures) reveal these differences .

Q. What role does X-ray crystallography with SHELX software play in analyzing conformational flexibility?

SHELXL refines puckering parameters (amplitude, phase angles) of the morpholine ring, identifying non-planar conformations critical for target binding. For example, a chair conformation optimizes interactions with hydrophobic pockets, while boat conformations reduce affinity. SHELXE-generated electron density maps validate hydrogen-bonding networks .

Q. Methodological Insights

  • Synthetic Optimization : Use low-temperature conditions to minimize side reactions (e.g., hydrolysis of the chloroformate) .
  • Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (Gaussian 16) to confirm assignments .
  • Biological Assays : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

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